
Chatancin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chatancin is a natural product found in Sarcophyton with data available.
Applications De Recherche Scientifique
1. Therapeutic Potential
Chatancin, isolated from soft coral, has been identified as an antagonist of the platelet activating factor. This suggests its potential therapeutic use, especially due to its structurally unique diterpene composition. Researchers have successfully achieved the total synthesis of both natural and unnatural forms of chatancin, highlighting its importance in pharmaceutical research (Aigner et al., 1998).
2. Structural Analysis and Synthesis
The structural determination of chatancin was accomplished through chemical and physical evidence, including X-ray crystallographic analysis. This structural understanding has paved the way for synthetic approaches to this compound, revealing its complex molecular structure and potential biological activities (Sugano et al., 1990).
3. Biomimetic and Asymmetric Synthesis
Innovative synthetic strategies, such as a pyranophane transannular Diels-Alder approach, have been employed for the asymmetric total synthesis of chatancin. These methods not only replicate the compound but also provide insights into its potential biosynthetic pathways, linking it biogenetically to other diterpenes like cembranoids (Soucy et al., 2003).
4. Enantioselective Synthesis
The development of an enantioselective total synthesis of chatancin demonstrates the advancements in synthetic chemistry. This approach allows for the creation of this marine natural product in a high-yielding, efficient manner, with minimal need for protective-group manipulations (Zhao & Maimone, 2015).
5. Computational Studies on Biosynthesis
Computational studies have been conducted to explore the mechanistic pathways for the formation of chatancin. These studies involve analyzing potential cycloadditions, contributing to a deeper understanding of chatancin's biosynthesis at the molecular level (Hare et al., 2017).
Propriétés
Nom du produit |
Chatancin |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1 |
Clé InChI |
CWSSNRJGRZWATA-DIGXBJOVSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C |
SMILES canonique |
CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C |
Synonymes |
chatancin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



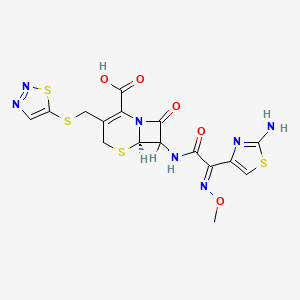
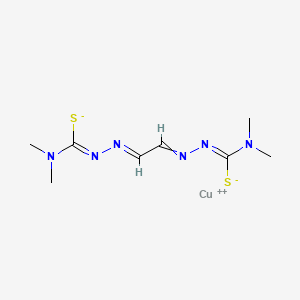
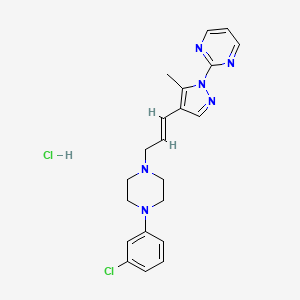
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)

![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
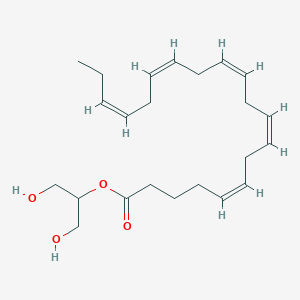
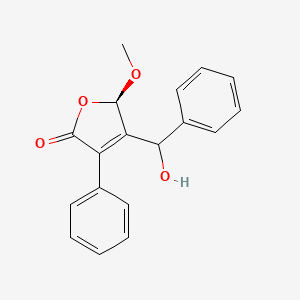
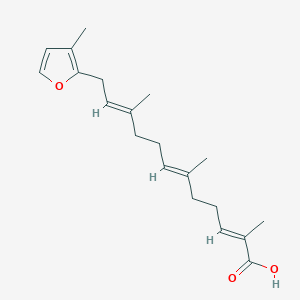
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)

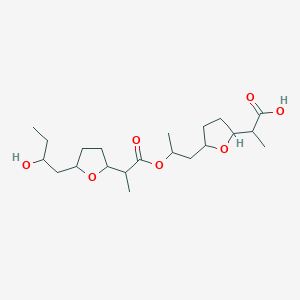
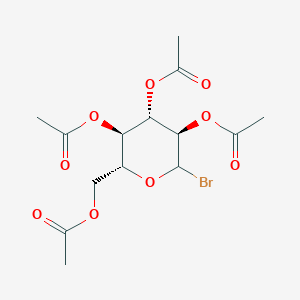
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)